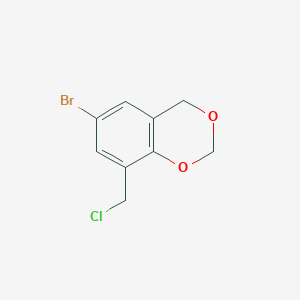
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound that belongs to the family of benzodioxines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the brain. It has also been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols when working with it in the lab.
Direcciones Futuras
There are several future directions for research on 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Another area of interest is its potential use in combination with other drugs to enhance their anti-cancer properties. Overall, 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine involves the reaction of 2-bromoanisole with formaldehyde and hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine with high purity.
Propiedades
IUPAC Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVUEYQWXWQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CCl)OCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383922 |
Source


|
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
CAS RN |
129888-79-5 |
Source


|
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

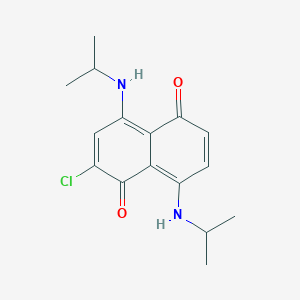
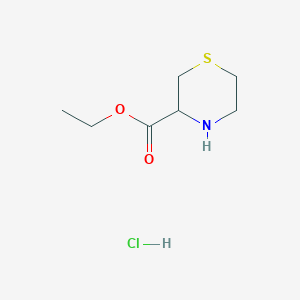
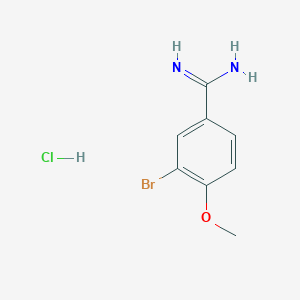
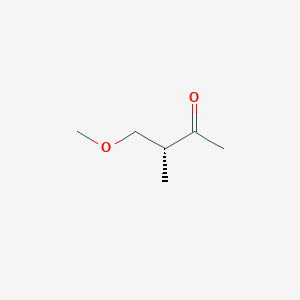
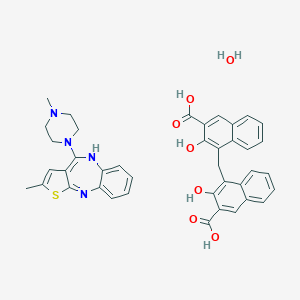
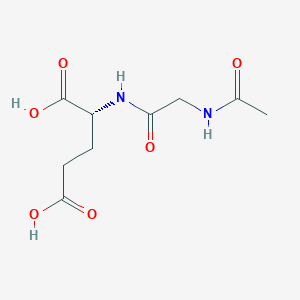
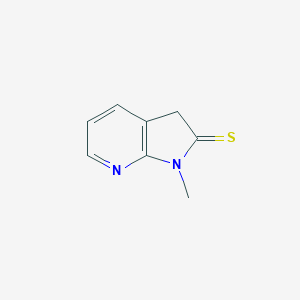
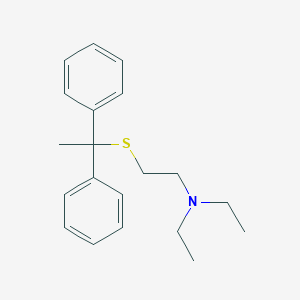

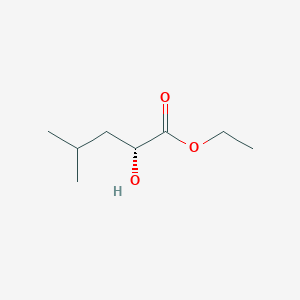
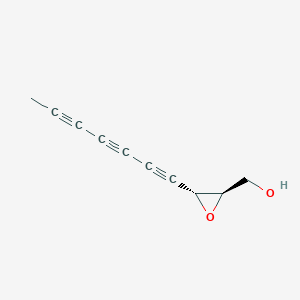
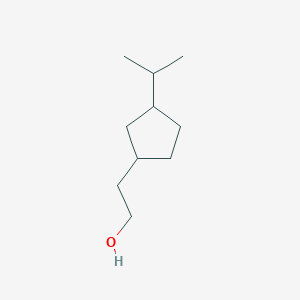
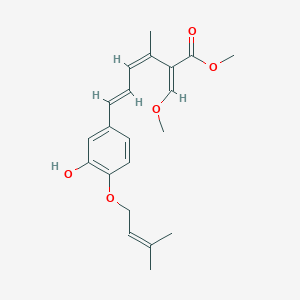
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)